Cas no 2228702-03-0 (3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile)

3-{5-(Dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile is a specialized organic compound featuring a thiazole core functionalized with a dimethylaminomethyl group and a nitrile-terminated propyl side chain. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitrile) groups enhances its reactivity in nucleophilic and electrophilic transformations. Its thiazole moiety is notable for contributing to bioactivity, making it valuable in medicinal chemistry for designing heterocyclic scaffolds. The compound’s stability and well-defined reactivity profile facilitate controlled modifications, supporting its use in targeted synthesis. Suitable for research and industrial applications, it offers a balance of functional group compatibility and synthetic utility.
3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile structure
2228702-03-0 structure
Product name:3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile
CAS No:2228702-03-0
MF:C9H13N3S
MW:195.284620046616
CID:5891602
PubChem ID:165612708

3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile
    • 3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
    • 2228702-03-0
    • EN300-1733765
    • Inchi: 1S/C9H13N3S/c1-12(2)7-8-6-11-9(13-8)4-3-5-10/h6H,3-4,7H2,1-2H3
    • InChI Key: CGXSHKKAXGEPPY-UHFFFAOYSA-N
    • SMILES: S1C(CCC#N)=NC=C1CN(C)C

Computed Properties

  • Exact Mass: 195.08301860g/mol
  • Monoisotopic Mass: 195.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.2Ų
  • XLogP3: 0.8

3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1733765-5.0g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
5g
$4890.0 2023-06-04
Enamine
EN300-1733765-0.25g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
0.25g
$1551.0 2023-09-20
Enamine
EN300-1733765-10.0g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
10g
$7250.0 2023-06-04
Enamine
EN300-1733765-5g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
5g
$4890.0 2023-09-20
Enamine
EN300-1733765-0.5g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
0.5g
$1619.0 2023-09-20
Enamine
EN300-1733765-1.0g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
1g
$1686.0 2023-06-04
Enamine
EN300-1733765-2.5g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
2.5g
$3304.0 2023-09-20
Enamine
EN300-1733765-1g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
1g
$1686.0 2023-09-20
Enamine
EN300-1733765-0.05g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
0.05g
$1417.0 2023-09-20
Enamine
EN300-1733765-0.1g
3-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}propanenitrile
2228702-03-0
0.1g
$1484.0 2023-09-20

Additional information on 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile

Introduction to 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile (CAS No. 2228702-03-0)

3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile, identified by its CAS number 2228702-03-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic nitriles, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a thiazole ring and a nitrile group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The thiazole moiety is a prominent structural unit in many biologically active compounds, known for its role in various pharmacological mechanisms. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In particular, the 1,3-thiazole core is found in numerous therapeutic agents, including antiviral, antibacterial, and anti-inflammatory drugs. The incorporation of a dimethylamino group at the 5-position of the thiazole ring enhances the compound's basicity and potential for hydrogen bonding interactions, which are crucial for binding affinity and specificity.

The nitrile group at the propyl chain of the molecule introduces another layer of functionality that can participate in various chemical reactions. Nitriles are known for their versatility in medicinal chemistry, serving as intermediates in the synthesis of pharmacologically active compounds. They can undergo hydrolysis to form carboxylic acids or reduction to form primary amines, providing multiple pathways for further derivatization and optimization.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile and biological targets. These studies have highlighted the compound's potential as an inhibitor of certain kinases and enzymes involved in cancer progression. The combination of the thiazole ring and the nitrile group appears to create a favorable pharmacophore for binding to these targets, suggesting its utility in developing novel anticancer agents.

In addition to its potential applications in oncology, 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile has shown promise in other therapeutic areas. Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural features that contribute to its biological activity are also being explored for their potential in treating inflammatory diseases and neurological disorders.

The synthesis of 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for modifying its structure to improve its pharmacological profile.

The growing interest in heterocyclic compounds like 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile is reflected in the increasing number of patents and publications focusing on their development. Pharmaceutical companies and academic research institutions are actively investigating these molecules for their therapeutic potential. The compound's unique combination of structural features makes it a versatile scaffold for drug discovery programs aimed at addressing unmet medical needs.

The future prospects for 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile are promising, with ongoing research exploring its mechanism of action and potential clinical applications. As our understanding of biological pathways continues to expand, new opportunities may arise for leveraging this compound's properties in innovative therapeutic strategies. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into effective treatments for patients worldwide.

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